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molecular formula C13H16N2 B8560615 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-ethylpyridine CAS No. 95337-73-8

2-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-ethylpyridine

Cat. No. B8560615
M. Wt: 200.28 g/mol
InChI Key: FEJLYVRXNVZRQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08236950B2

Procedure details

The product from Example 8a (4.93 g, 0.025 mol) was dissolved in a mixture of EtOH (80 mL) and water (30 mL). To this was added hydroxylamine hydrochloride (8.6 g, 0.123 mol) and the resulting mixture heated to 100° C. for 8 h. The reaction mixture was poured into dilute sodium hydroxide solution and the crude product isolated by extraction with CH2Cl2 and dried over MgSO4 filtered and concentrated under vacuum giving the title compound. The material was used as isolated.
Quantity
4.93 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC1[N:3]([C:8]2[CH:13]=[CH:12][CH:11]=[C:10]([CH2:14][CH3:15])[N:9]=2)C(C)=CC=1.Cl.NO.[OH-].[Na+].C(Cl)Cl>CCO.O>[CH2:14]([C:10]1[N:9]=[C:8]([NH2:3])[CH:13]=[CH:12][CH:11]=1)[CH3:15] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
4.93 g
Type
reactant
Smiles
CC=1N(C(=CC1)C)C1=NC(=CC=C1)CC
Name
Quantity
80 mL
Type
solvent
Smiles
CCO
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
8.6 g
Type
reactant
Smiles
Cl.NO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC=CC(=N1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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